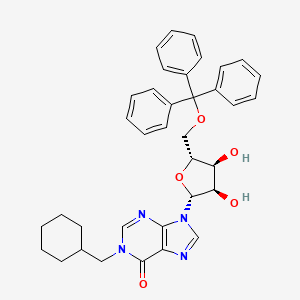

1-(cyclohexyl)methyl-5''-O-tritylinosine

Descripción

1-(Cyclohexyl)methyl-5''-O-tritylinosine is a chemically modified nucleoside derivative characterized by two structural motifs: (1) a cyclohexylmethyl group attached to the N1 position of the inosine base and (2) a trityl (triphenylmethyl) group protecting the 5''-hydroxyl of the ribose moiety. The trityl group enhances lipophilicity and stability, which is critical for applications in medicinal chemistry, particularly in enzyme inhibition studies .

Propiedades

Fórmula molecular |

C36H38N4O5 |

|---|---|

Peso molecular |

606.7 g/mol |

Nombre IUPAC |

1-(cyclohexylmethyl)-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]purin-6-one |

InChI |

InChI=1S/C36H38N4O5/c41-31-29(22-44-36(26-15-7-2-8-16-26,27-17-9-3-10-18-27)28-19-11-4-12-20-28)45-35(32(31)42)40-24-37-30-33(40)38-23-39(34(30)43)21-25-13-5-1-6-14-25/h2-4,7-12,15-20,23-25,29,31-32,35,41-42H,1,5-6,13-14,21-22H2/t29-,31-,32-,35-/m1/s1 |

Clave InChI |

CFSSQQKSMHGUJB-QSYCCZFCSA-N |

SMILES isomérico |

C1CCC(CC1)CN2C=NC3=C(C2=O)N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)COC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)O)O |

SMILES canónico |

C1CCC(CC1)CN2C=NC3=C(C2=O)N=CN3C4C(C(C(O4)COC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)O)O |

Origen del producto |

United States |

Métodos De Preparación

La síntesis de 1-(ciclohexil)metil-5’-O-tritilinosina implica múltiples pasos, comenzando con la protección de la base inosina. El grupo tritilo se introduce en la posición 5’-O utilizando cloruro de tritilo en presencia de una base como la piridina. El grupo ciclohexilmetilo se une entonces a la base inosina a través de una reacción de sustitución nucleofílica, típicamente utilizando bromuro de ciclohexilmetilo en presencia de una base fuerte como el hidruro de sodio .

Análisis De Reacciones Químicas

1-(Ciclohexil)metil-5’-O-tritilinosina sufre varias reacciones químicas, incluyendo:

Oxidación: El compuesto puede ser oxidado utilizando reactivos como el permanganato de potasio o el trióxido de cromo, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando gas hidrógeno en presencia de un catalizador de paladio, lo que da como resultado la reducción de grupos funcionales específicos.

Los reactivos comunes utilizados en estas reacciones incluyen bases como el hidruro de sodio, agentes oxidantes como el permanganato de potasio y agentes reductores como el gas hidrógeno. Los principales productos formados dependen de las condiciones específicas de la reacción y de los reactivos utilizados.

Aplicaciones Científicas De Investigación

1-(Ciclohexil)metil-5’-O-tritilinosina tiene varias aplicaciones de investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de otros derivados de nucleósidos y como reactivo en la síntesis orgánica.

Mecanismo De Acción

El mecanismo de acción de 1-(ciclohexil)metil-5’-O-tritilinosina implica su interacción con la timidin fosforilasa. El compuesto actúa como un inhibidor alostérico, uniéndose a un sitio en la enzima que es distinto del sitio activo. Esta unión induce cambios conformacionales en la enzima, reduciendo su actividad catalítica y, por lo tanto, inhibiendo la conversión de timidina a timina y desoxirribosa-1-fosfato . Esta inhibición puede conducir a una reducción de la síntesis de nucleótidos y a una alteración de la replicación del ADN en células que se dividen rápidamente, como las células cancerosas.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Di-O-Tritylinosine Derivatives

Compounds such as 3',5'-di-O-tritylinosine and 2',5'-di-O-tritylinosine share the trityl-protected ribose motif but differ in substitution patterns (Table 1). While the target compound has a single trityl group at the 5''-position, di-O-tritylated analogs exhibit reduced solubility and altered binding kinetics due to increased steric hindrance. For example:

- 3',5'-di-O-tritylinosine (C48H41N4O5) shows a molecular ion peak at m/z 753.3071 (HRMS), identical to 2',5'-di-O-tritylinosine, but their distinct trityl placements lead to divergent enzymatic inhibition profiles .

- The absence of a cyclohexylmethyl group in these analogs reduces their selectivity for sterically sensitive targets like thymidine phosphorylase (TP) .

5'-O-Tritylinosine

The parent compound 5'-O-tritylinosine (lacking the cyclohexylmethyl group) is a non-competitive inhibitor of human thymidine phosphorylase (TP), with Asp-203 identified as a critical residue for binding . Comparative studies suggest:

- Conversely, the cyclohexylmethyl group could enhance affinity for hydrophobic binding pockets in other targets, such as LIM kinases (LIMK1/LIMK2) .

Cyclohexyl-Linked Inhibitors

Evidence from LIMK inhibitors highlights the role of cyclohexyl stereochemistry in selectivity (Table 2):

- Compounds with (R,R)-1,2-cyclohexyl linkers (e.g., 25, 26 ) show >10-fold selectivity for LIMK1 over LIMK2, whereas (S,S)-configured analogs (e.g., 23, 24 ) favor LIMK2 .

- While 1-(cyclohexyl)methyl-5''-O-tritylinosine’s stereochemistry is unspecified, its cyclohexylmethyl group may impose similar conformational constraints, influencing target bias.

Thiourea Derivatives with Cyclohexyl Substituents

Perfluorophenyl thioureas (e.g., 1-[(1R,2R)-2-(dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea) demonstrate that cyclohexyl groups paired with electron-withdrawing substituents enhance metabolic stability . This contrasts with the target compound’s trityl-ribose system, which prioritizes steric protection over electronic effects.

Data Tables

Table 1: Structural and Functional Comparison of Tritylated Inosine Derivatives

Table 2: Impact of Cyclohexyl Stereochemistry on LIMK Inhibition

| Compound (Configuration) | LIMK1 IC50 (nM) | LIMK2 IC50 (nM) | Selectivity (LIMK1/LIMK2) |

|---|---|---|---|

| (R,R)-1,2-Cyclohexyl (25) | 15 | >1000 | >66-fold |

| (S,S)-1,2-Cyclohexyl (23) | 120 | 80 | 0.67-fold |

Key Findings and Implications

Trityl Positioning : The 5''-O-trityl group in the target compound likely improves metabolic stability compared to di-O-tritylated analogs but may reduce solubility .

Cyclohexylmethyl vs. Cyclohexyl Linkers : Unlike LIMK inhibitors with rigid linkers, the cyclohexylmethyl group in the target compound may enhance hydrophobic interactions without enforcing strict stereochemical bias .

Enzyme Inhibition: The absence of Asp-203 interaction data for this compound suggests its mechanism may diverge from 5'-O-tritylinosine, warranting further kinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.